Cas no 946332-04-3 (N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methylpiperazin-1-yl)-2-oxoacetamide)

N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methylpiperazin-1-yl)-2-oxoacetamide structure
946332-04-3 structure
商品名:N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
CAS番号:946332-04-3
MF:C19H23N5O3S
メガワット:401.482622385025
CID:5505108
PubChem ID:7423941

N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methylpiperazin-1-yl)-2-oxoacetamide 化学的及び物理的性質

名前と識別子

    • NCGC00137203-01
    • CCG-93614
    • N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
    • N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
    • 946332-04-3
    • VU0498256-1
    • G857-0797
    • N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
    • AKOS002061905
    • N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
    • F2780-0148
    • HMS1906M04
    • N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
    • インチ: 1S/C19H23N5O3S/c1-22-7-9-23(10-8-22)19(26)18(25)20-17-15-11-28-12-16(15)21-24(17)13-3-5-14(27-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,20,25)
    • InChIKey: RQLYBALZJIICRQ-UHFFFAOYSA-N
    • ほほえんだ: S1CC2C(C1)=C(NC(C(N1CCN(C)CC1)=O)=O)N(C1C=CC(=CC=1)OC)N=2

計算された属性

  • せいみつぶんしりょう: 401.15216079g/mol
  • どういたいしつりょう: 401.15216079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 578
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methylpiperazin-1-yl)-2-oxoacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2780-0148-10μmol
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
946332-04-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2780-0148-5mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
946332-04-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2780-0148-25mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
946332-04-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2780-0148-40mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
946332-04-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2780-0148-20mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
946332-04-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2780-0148-2μmol
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
946332-04-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2780-0148-100mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
946332-04-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2780-0148-4mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
946332-04-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2780-0148-5μmol
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
946332-04-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2780-0148-10mg
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
946332-04-3 90%+
10mg
$79.0 2023-05-16

N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methylpiperazin-1-yl)-2-oxoacetamide 関連文献

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N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methylpiperazin-1-yl)-2-oxoacetamideに関する追加情報

Professional Introduction to Compound with CAS No. 946332-04-3 and Product Name: N-2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide

Compound with the CAS number 946332-04-3 and the product name N-2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates several key pharmacophoric elements, including a thieno[3,4-cpyrazole core and a 4-methylpiperazine moiety, which are known to contribute to its pharmacological properties.

The thieno[3,4-cpyrazole scaffold is a fused heterocycle consisting of a thiophene ring connected to a pyrazole ring. This particular arrangement has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors. The presence of the 4-methoxyphenyl group in the molecule further enhances its potential by introducing a hydroxyl group at the para position relative to the methoxy group, which can influence both solubility and binding affinity. Additionally, the 2-(4-methylpiperazin-1-yl) substituent adds another layer of complexity, as piperazine derivatives are well-known for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier.

In recent years, there has been a growing interest in developing novel compounds that combine multiple pharmacophores to achieve synergistic effects. The compound under discussion exemplifies this trend by integrating several functional groups that are known to be bioactive. The 2-oxoacetamide moiety is particularly noteworthy, as it is commonly found in pharmaceuticals and serves as a key pharmacophore in many drug candidates. This group can participate in hydrogen bonding interactions, which are crucial for binding to biological targets with high specificity.

Current research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. The thieno[3,4-cpyrazole scaffold has been particularly studied for its potential as an anti-inflammatory agent, an antiviral agent, and even as a component in anticancer therapies. The structural features of this compound make it a promising candidate for further investigation in these areas. Specifically, the combination of the thieno[3,4-cpyrazole core with the 4-methylpiperazine group suggests potential activity against enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs), which are implicated in various inflammatory and neurological disorders.

Moreover, the presence of the 4-methoxyphenyl group introduces an additional layer of functionality that can influence metabolic stability and bioavailability. This is particularly important in drug design, as poor metabolic stability can lead to rapid degradation and reduced therapeutic efficacy. Computational studies have shown that the electronic properties of this compound are favorable for binding to biological targets, with particular emphasis on enzymes involved in signal transduction pathways.

Recent advancements in drug discovery have emphasized the use of structure-based drug design (SBDD) and computationally aided molecular design (CAMD). These approaches leverage computational tools to predict how small molecules will interact with biological targets at the atomic level. In the case of N-2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide, computational studies have suggested that it may interact with proteins involved in inflammation and pain pathways. This aligns with experimental observations from related compounds that have shown anti-inflammatory effects in preclinical models.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include cyclization reactions to form the thieno[3,4-cpyrazole core, followed by functional group transformations to introduce the 4-methylpiperazine and 2-oxyacetamide moieties. Advances in synthetic methodologies have enabled chemists to construct complex molecules like this one with greater efficiency and precision.

In conclusion, compound with CAS No. 946332-04-3 represents a promising lead structure for further development in pharmaceutical research. Its unique structural features and predicted biological activities make it an attractive candidate for investigating new therapeutic interventions. As research continues to uncover more about its pharmacological properties, it is likely that this compound will play an important role in future drug discovery efforts.

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